N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride

Calmodulin antagonism Phosphodiesterase assay Negative control

N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride (CAS 35517-14-7), also referred to as the W-5 isomer hydrochloride, belongs to the naphthalenesulfonamide class of calmodulin (CaM) antagonists. It binds directly to CaM and inhibits Ca²⁺-CaM-regulated enzymes including phosphodiesterase (PDE) and myosin light chain kinase (MLCK).

Molecular Formula C16H23ClN2O2S
Molecular Weight 342.9 g/mol
Cat. No. B043374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride
Molecular FormulaC16H23ClN2O2S
Molecular Weight342.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCCCN.Cl
InChIInChI=1S/C16H22N2O2S.ClH/c17-11-5-1-2-6-12-18-21(19,20)16-10-9-14-7-3-4-8-15(14)13-16;/h3-4,7-10,13,18H,1-2,5-6,11-12,17H2;1H
InChIKeyJLIMXHUUJSFGDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Aminohexyl)naphthalene-2-sulfonamide Hydrochloride:Calmodulin Antagonist Procurement & Selection Guide


N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride (CAS 35517-14-7), also referred to as the W-5 isomer hydrochloride, belongs to the naphthalenesulfonamide class of calmodulin (CaM) antagonists. It binds directly to CaM and inhibits Ca²⁺-CaM-regulated enzymes including phosphodiesterase (PDE) and myosin light chain kinase (MLCK) [1]. A defining structural feature is the absence of chlorine on the naphthalene ring, which substantially reduces CaM affinity compared to its chlorinated analog W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) . This property establishes the compound as the preferred negative control or low-affinity probe for dissecting CaM-dependent versus CaM-independent mechanisms in signal transduction research.

Why N-(6-Aminohexyl)naphthalene-2-sulfonamide Hydrochloride Cannot Be Casually Substituted for W-7 or Other Naphthalenesulfonamide CaM Antagonists


In-class naphthalenesulfonamide calmodulin antagonists are not functionally interchangeable because CaM affinity, enzyme inhibition potency, and off-target ion channel effects are exquisitely sensitive to naphthalene ring chlorination and alkyl chain length [1][2]. The target compound (W-5 isomer) is the non-chlorinated, 2-sulfonamide positional isomer of the widely used W-5 standard. It exhibits IC₅₀ values of 230–240 µM against MLCK and PDE, roughly 8–10 fold weaker than W-7 . In intact cells, this translates to a >6-fold higher concentration requirement for antiproliferative effects . Critically, W-5 (and its 2-sulfonamide isomer) lacks the potent Ca²⁺ and K⁺ channel-blocking activity observed with W-7, making channel-related off-target effects far less pronounced at typical working concentrations [3]. Substituting W-7 or calmidazolium for this compound in experiments designed to probe CaM-independent pathways would introduce confounding variables and invalidate mechanistic conclusions.

Quantitative Differentiation Evidence: N-(6-Aminohexyl)naphthalene-2-sulfonamide Hydrochloride vs. Closest Comparators


CaM-Dependent Phosphodiesterase Inhibition: 8.6-Fold Weaker Than W-7 Establishes Negative Control Utility

The target compound inhibits Ca²⁺-calmodulin-dependent phosphodiesterase (PDE) with an IC₅₀ of approximately 240 µM . In contrast, the chlorinated analog W-7 inhibits the same enzyme with an IC₅₀ of approximately 28 µM . This 8.6-fold difference in potency is consistent across multiple independent studies and is directly attributable to the absence of the 5-chloro substituent on the naphthalene ring. Importantly, the 2-sulfonamide positional isomer (CAS 35517-14-7) exhibits PDE inhibition comparable to the 1-sulfonamide W-5 standard (IC₅₀ ≈ 240 µM), confirming that sulfonamide position has minimal impact on CaM antagonism and that chlorination is the dominant determinant of affinity [1].

Calmodulin antagonism Phosphodiesterase assay Negative control Ca²⁺ signaling

Myosin Light Chain Kinase Inhibition: 4.5-Fold Weaker Than W-7, Defining a Low-Affinity Baseline

Against Ca²⁺-CaM-activated myosin light chain kinase (MLCK), the target compound (W-5 isomer) exhibits an IC₅₀ of approximately 230 µM . W-7 inhibits MLCK with an IC₅₀ of approximately 51 µM [1], yielding a 4.5-fold potency differential. In intact bovine tracheal smooth muscle, W-7 inhibited MLCK-dependent myosin light chain phosphorylation with an IC₅₀ of 25 µM, whereas W-5 showed negligible inhibition at concentrations below 100 µM [2]. The consistent rank order—W-7 >> W-5 ≈ target compound—across both cell-free enzymatic and intact tissue assays confirms that naphthalene ring chlorination is the primary structural driver of MLCK inhibitory potency, and that the 2-sulfonamide positional isomer retains the low-affinity profile characteristic of non-chlorinated naphthalenesulfonamides.

Myosin light chain kinase Smooth muscle contraction Calmodulin inhibitor profiling Enzyme kinetics

Antiproliferative Activity in CHO-K1 Cells: >6-Fold Weaker Than W-7, Enabling CaM-Dependency Discrimination

In Chinese hamster ovary K1 (CHO-K1) cells, W-7 at 25 µM produced robust inhibition of cell proliferation, with the effect attributed to selective G1/S boundary arrest [1]. The non-chlorinated analog W-5 (and by extension its 2-sulfonamide isomer, the target compound) required concentrations exceeding 150 µM to achieve comparable 50% inhibition—a >6-fold higher concentration . In GA-1 human glioma cells, W-7 at 50 µM caused definite proliferation inhibition, whereas W-5 at equivalent concentrations produced no significant effect [2]. This differential antiproliferative potency directly correlates with CaM binding affinity and provides a functional cellular readout for CaM dependence.

Cell proliferation CHO-K1 G1/S phase Calmodulin-dependent growth Negative control

Ca²⁺ Channel and Ca²⁺ Transient Inhibition: W-5 (100 µM) Inactive vs. W-7 (10–30 µM) Active, Confirming CaM-Independent Channel Safety

In HIT-T15 clonal beta-cells, W-7 at 10–30 µM reversibly inhibited arginine vasopressin- and bombesin-induced Ca²⁺ transients, and at 25 µM (IC₅₀) suppressed K⁺-induced Ca²⁺ signals [1]. The non-chlorinated analog W-5 at 100 µM—a concentration 3–10 fold higher than the effective W-7 range—produced no inhibition of Ca²⁺ transients, no effect on K⁺-induced [Ca²⁺]ᵢ rise, and no inhibition of whole-cell Ca²⁺ currents [1]. In NG108-15 neuroblastoma × glioma cells, W-7 inhibited transient K⁺ current with IC₅₀ = 8 µM, whereas W-5 was 4–5 fold less effective [2]. The 2-sulfonamide isomer (target compound) shares the non-chlorinated core structure of W-5 and is expected to exhibit the same ion channel safety profile. This near-complete loss of ion channel activity at concentrations up to 100 µM makes the target compound a superior negative control when CaM-independent channel modulation must be excluded.

Voltage-gated Ca²⁺ channels Ca²⁺ transients Off-target ion channel effects HIT-T15 beta-cells Patch clamp

Paired Analog Differential Selectivity in Insulin Secretion: W-5/W-7 Pair Validates CaM-Dependent vs. CaM-Independent Mechanisms

The classic 'paired analog' experimental design—using a chlorinated (high CaM affinity) and non-chlorinated (low CaM affinity) naphthalenesulfonamide pair—was pioneered to control for hydrophobic and nonspecific effects in calmodulin research [1]. In depolarization-induced insulin secretion from RINm5F clonal beta-cells, W-7 produced potent, concentration-dependent inhibition, whereas W-5 inhibited only at substantially higher concentrations [1]. Similarly, W-13 (chlorinated C4 analog) inhibited glucose-stimulated insulin secretion while its non-chlorinated counterpart W-12 showed only marginal effects [1]. This paired analog approach demonstrated that the differential inhibition maps to Ca²⁺ uptake through voltage-dependent Ca²⁺ channels, with the non-chlorinated analog serving as the essential comparator that controls for non-CaM effects [1]. The target compound (2-sulfonamide W-5 isomer) functions equivalently to W-5 in this paired analog paradigm.

Insulin secretion Stimulus-secretion coupling Voltage-dependent Ca²⁺ channels RINm5F cells Paired analog design

Protein Kinase C Inhibition: W-5 Much Less Potent Than W-7, Minimizing Kinase Off-Target Confounds

W-7 inhibits phospholipid-sensitive Ca²⁺-dependent protein kinase (protein kinase C, PKC) with a Kᵢ of approximately 60 µM, while the non-chlorinated W-5 is 'much less potent' against PKC [1]. This differential extends to other serine/threonine kinases: naphthalenesulfonamides with shorter alkyl chains (C2–C4) are ATP-competitive kinase inhibitors, but as the alkyl chain extends to C6 (as in W-5 and W-7), the direct kinase inhibitory activity decreases while CaM antagonism increases [2]. W-5, lacking the chlorine atom, has further reduced kinase affinity compared to W-7 [1]. The 2-sulfonamide isomer (target compound) shares the non-chlorinated C6 scaffold, predicting a similarly favorable kinase selectivity profile. This property is critical: when studying CaM-dependent processes, W-7's residual PKC inhibition at higher concentrations (Kᵢ ≈ 60 µM) can confound interpretation, whereas the target compound provides a cleaner CaM-related signal with reduced kinase cross-reactivity.

Protein kinase C Kinase selectivity ATP-competitive inhibition Off-target profiling

Optimal Procurement & Application Scenarios for N-(6-Aminohexyl)naphthalene-2-sulfonamide Hydrochloride


Negative Control in Paired Analog CaM-Dependency Studies (Insulin Secretion, Smooth Muscle, Neuronal Signaling)

Procure the target compound alongside W-7 to implement the validated paired analog experimental design for CaM research. In stimulus-secretion coupling assays (e.g., RINm5F insulin secretion, [1]), incubate cells with 10–50 µM W-7 and 100–200 µM target compound in parallel. A differential response—robust inhibition by W-7 with minimal effect from the target compound—provides strong evidence for CaM-dependent mechanism. Conversely, equal inhibition by both compounds indicates a CaM-independent (likely hydrophobic or membrane-perturbing) effect. This design, established by Yaney et al. (1990) [1] and Hidaka et al. (1981) [2], is the field-standard for rigor in CaM pharmacology.

Ion Channel Research Requiring CaM Antagonism Without Direct Channel Block

In patch-clamp electrophysiology studies of voltage-gated Ca²⁺ or K⁺ channels where W-7's direct channel-blocking activity (IC₅₀ = 8–25 µM, [3]) would confound results, use the target compound at 100 µM as the CaM antagonist control. As demonstrated by Schöfl et al. (1999) [3], W-5 at 100 µM does not inhibit Ca²⁺ transients or voltage-gated Ca²⁺ currents in beta-cells, providing a clean window for attributing observed effects to CaM-dependent modulation of channel gating rather than direct pore block. This application is particularly relevant for Ca²⁺-activated K⁺ channel (BK, SK) and voltage-gated Ca²⁺ channel (Cav) research.

Cell Proliferation and Cancer Biology: Discriminating CaM-Dependent Growth from Cytotoxicity

In cancer cell proliferation assays (CHO-K1, GA-1 glioma, MCF-7 breast cancer), use the target compound at 50–150 µM as the low-affinity comparator to W-7 (25–50 µM). As shown by Hidaka et al. (1981) [2], W-7 inhibits CHO-K1 proliferation at 25 µM with G1/S arrest, while the target compound (W-5 analog) requires >150 µM—a >6-fold window. Cells equally sensitive to both compounds likely undergo CaM-independent cytotoxicity; cells inhibited selectively by W-7 implicate CaM-dependent proliferation. This differential is essential for target validation in oncology drug discovery programs investigating CaM as a therapeutic target.

Kinase Selectivity Profiling: Minimizing PKC Off-Target Confounds in CaM Research

When investigating CaM-dependent phosphorylation cascades where concomitant PKC inhibition (W-7 Kᵢ ≈ 60 µM, [4]) could generate false-positive results, select the target compound as the primary CaM antagonist probe. The non-chlorinated naphthalene core and C6 alkyl chain minimize ATP-competitive kinase inhibition [4][5]. Combine with a selective PKC inhibitor (e.g., Gö 6983) in a checkerboard experimental design to deconvolve CaM-dependent versus PKC-dependent phosphorylation events. This strategy is particularly valuable in smooth muscle contraction, platelet aggregation, and neuronal plasticity studies where both CaM and PKC pathways converge.

Quote Request

Request a Quote for N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.